REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH:11][C:12](=[O:17])[C:13]([F:16])([F:15])[F:14])=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1.C(O)(=O)C.[Br:22]N1C(=O)CCC1=O.O>[Cl-].[Na+].O>[Br:22][C:6]1[S:5][C:4]([C:7]([O:9][CH3:10])=[O:8])=[C:3]([NH:11][C:12](=[O:17])[C:13]([F:16])([F:14])[F:15])[C:2]=1[CH3:1] |f:4.5.6|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(SC1)C(=O)OC)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
brine
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
Then, this mixture was stirred at 80° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(S1)C(=O)OC)NC(C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |